molecular formula C6H7BO2S B1308620 (2-Mercaptophenyl)boronic acid CAS No. 352526-00-2

(2-Mercaptophenyl)boronic acid

Cat. No.: B1308620
CAS No.: 352526-00-2
M. Wt: 154 g/mol
InChI Key: RADLTTWFPYPHIV-UHFFFAOYSA-N
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Description

(2-Mercaptophenyl)boronic acid is an organoboron compound with the molecular formula C6H7BO2S It is characterized by the presence of a boronic acid group (-B(OH)2) and a mercapto group (-SH) attached to a phenyl ring

Mechanism of Action

Target of Action

The primary target of (2-Mercaptophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

Boronic acids and their esters, in general, are only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, making this compound a valuable reagent in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The broad application of the Suzuki–Miyaura coupling reaction arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes also contribute to the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Mercaptophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. The process may be optimized for yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Mercaptophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Boranes.

    Substitution: Various substituted phenylboronic acids.

Comparison with Similar Compounds

  • (4-Mercaptophenyl)boronic acid
  • (4-Mercaptobenzoic acid)
  • (4-Mercaptophenol)
  • Thiophenol

Comparison: (2-Mercaptophenyl)boronic acid is unique due to the position of the mercapto group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to (4-Mercaptophenyl)boronic acid, it may exhibit different steric and electronic properties, affecting its suitability for specific applications .

Properties

IUPAC Name

(2-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADLTTWFPYPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402565
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352526-00-2
Record name Boronic acid, (2-mercaptophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352526-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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